Aloxazina

Descripción general

Descripción

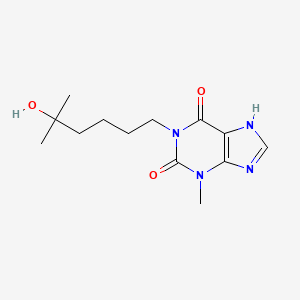

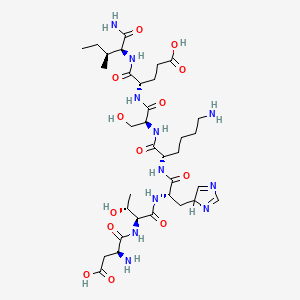

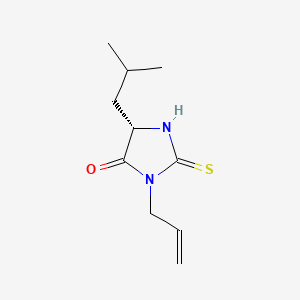

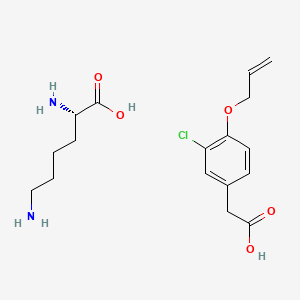

Aloxazina es un compuesto orgánico heterocíclico con una estructura tricíclica, que consiste en un anillo de benceno fusionado con un anillo de pirimidina y un anillo de pirazina. Es un derivado de las flavinas, que son conocidas por su color amarillo y son componentes esenciales en los sistemas biológicos. La this compound está estructuralmente relacionada con la isothis compound, la estructura principal de la riboflavina (vitamina B2), y desempeña un papel significativo en varios procesos bioquímicos .

Aplicaciones Científicas De Investigación

La aloxazina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

La aloxazina ejerce sus efectos a través de sus propiedades redox, participando tanto en procesos de transferencia de un electrón como de dos electrones. Puede actuar como mediador entre estos procesos en los sistemas biológicos. La capacidad del compuesto para almacenar iones hidronio y formar complejos estables con agentes reductores es crucial para su función en aplicaciones de almacenamiento de energía .

Compuestos Similares:

Isothis compound: La base estructural de las flavinas como la riboflavina (vitamina B2).

Flavinas: Una clase de compuestos que contienen la estructura de isothis compound o this compound.

Singularidad de la this compound: La this compound es singular debido a sus propiedades redox específicas y su capacidad para formar complejos estables con agentes reductores. Su papel en la oxidación fotocatalítica y las aplicaciones de almacenamiento de energía lo diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

In biochemical reactions, Alloxazine interacts with specific enzymes to assist in the conversion of substrates into products, contributing to the efficiency of the biochemical pathways in which it participates . At the molecular level, Alloxazine undergoes redox reactions, shuttling electrons between different molecules to drive cellular processes .

Cellular Effects

Alloxazine’s influence on cell function is primarily through its role in electron transfer processes. By shuttling electrons between different molecules, Alloxazine can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Alloxazine’s mechanism of action involves binding to specific enzyme active sites and participating in the transfer of electrons, ultimately influencing the rate and direction of metabolic reactions . In this way, Alloxazine contributes to the regulation and coordination of various biochemical pathways, supporting the function and homeostasis of biological systems .

Temporal Effects in Laboratory Settings

The effects of Alloxazine over time in laboratory settings are largely related to its role in electron transfer processes. As a stable compound, Alloxazine can continue to participate in these reactions over extended periods, influencing long-term cellular function .

Metabolic Pathways

Alloxazine is involved in various metabolic pathways, where it interacts with enzymes and cofactors to facilitate the transfer of electrons . This can influence metabolic flux and metabolite levels, contributing to the overall efficiency of these pathways .

Subcellular Localization

The subcellular localization of Alloxazine is likely determined by its interactions with specific enzymes and cofactors. These interactions could direct Alloxazine to specific compartments or organelles within the cell, influencing its activity or function .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La aloxazina se puede sintetizar mediante la irradiación gamma de aminoácidos en superficies de calcita. Este método simula condiciones prebióticas e implica la interacción de mezclas de aminoácidos con calcita, lo que lleva a la formación de this compound . Otra ruta sintética implica la condensación de 1,3-dietil-6,9-bis-(4-formilfenil)this compound con 2,4,6-tris(4-aminofenil)-1,3,5-triazina en condiciones solvotermales .

Métodos de Producción Industrial: La producción industrial de this compound típicamente implica el uso de técnicas avanzadas de síntesis orgánica, incluido el uso de catalizadores sin metales para garantizar procesos ecológicos. Las condiciones y reactivos específicos utilizados en la producción industrial pueden variar dependiendo de la pureza y el rendimiento deseados del compuesto .

Análisis De Reacciones Químicas

Tipos de Reacciones: La aloxazina experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Puede participar en reacciones de oxidación fotocatalítica, donde actúa como catalizador para la oxidación de alcoholes a aldehídos bajo luz visible . Además, la this compound puede almacenar iones hidronio en electrolitos suaves, formando complejos estables con agentes reductores .

Reactivos y Condiciones Comunes:

Oxidación: La this compound se puede utilizar en reacciones de oxidación fotocatalítica con oxígeno como oxidante terminal.

Reducción: Puede formar complejos estables con agentes reductores como los iones magnesio en electrolitos suaves.

Sustitución: Los derivados de this compound se pueden sintetizar a través de reacciones de condensación con diversas aminas aromáticas

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen aldehídos (de reacciones de oxidación) y diversos derivados de this compound sustituidos (de reacciones de sustitución) .

Comparación Con Compuestos Similares

Isoalloxazine: The structural foundation of flavins such as riboflavin (vitamin B2).

Flavins: A class of compounds containing the isoalloxazine or alloxazine structure.

Uniqueness of Alloxazine: Alloxazine is unique due to its specific redox properties and ability to form stable complexes with reducing agents. Its role in photocatalytic oxidation and energy storage applications sets it apart from other similar compounds .

Propiedades

IUPAC Name |

1H-benzo[g]pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUGRYOERYOXHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197656 | |

| Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

490-59-5 | |

| Record name | Alloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=490-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoalloxazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alloxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alloxazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydrobenzopteridine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOALLOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/880W3VF9YW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of alloxazine?

A1: Alloxazine has the molecular formula C10H6N4O2 and a molecular weight of 214.19 g/mol. []

Q2: What are the key spectroscopic features of alloxazine?

A2: Alloxazine exhibits characteristic UV-visible absorption bands, with maxima typically observed around 438 nm, 334 nm, and 275 nm. [] These bands are indicative of the electronic transitions within the alloxazine ring system. Additionally, infrared spectroscopy reveals characteristic peaks at 1735 cm-1, 1706 cm-1, and 1660 cm-1, corresponding to carbonyl stretching vibrations. [] 1H-NMR spectroscopy provides insights into the proton environments within the molecule, with distinct signals observed for protons attached to the aromatic rings and methyl groups. []

Q3: How does the structure of alloxazine differ from its isomer, isoalloxazine?

A3: Alloxazine and isoalloxazine are isomers, meaning they have the same molecular formula but different arrangements of atoms. The key difference lies in the position of the nitrogen atom in the middle ring. In alloxazine, the nitrogen is at position 5, while in isoalloxazine, it is at position 10. This seemingly small change has significant implications for their chemical and biological properties. [, ]

Q4: What are the typical photophysical properties of alloxazine and its derivatives?

A4: Alloxazines generally exhibit low fluorescence quantum yields and short fluorescence lifetimes compared to their isoalloxazine counterparts. [] This difference arises from the relative energy levels of the singlet and triplet excited states and the efficiency of intersystem crossing between these states. Studies on alloxazine derivatives have shown that the introduction of substituents can significantly influence their photophysical behavior, affecting their absorption and emission characteristics, as well as their excited state lifetimes. [, , , ]

Q5: How does the methylation of alloxazine impact its photophysical properties?

A5: Methylation of alloxazine at different positions can significantly affect its photophysical properties. For example, 1,3-dimethylalloxazine exhibits different absorption and emission spectra compared to unsubstituted alloxazine. The position of methylation can influence the energy levels of the electronic states involved in absorption and emission, leading to shifts in the observed wavelengths. Furthermore, methylation can alter the molecule's propensity to form hydrogen bonds, which can further impact its photophysical behavior in different solvents. []

Q6: What is the role of hydrogen bonding in the photophysics of alloxazines?

A6: Hydrogen bonding plays a crucial role in the photophysics of alloxazines. The ability of alloxazines to donate and accept hydrogen bonds, particularly at the N(1) and N(3) positions, significantly affects their excited-state dynamics. For example, hydrogen bond formation with solvents like water or alcohols can lead to shifts in the absorption and emission spectra of alloxazines. This solvatochromism reflects changes in the energy levels of the electronic states involved in the transitions due to interactions with the solvent. Moreover, hydrogen bonding can facilitate non-radiative decay pathways, leading to a decrease in fluorescence quantum yield and lifetime. [, ]

Q7: How does the environment affect the photophysical properties of alloxazines?

A7: The environment surrounding alloxazine molecules significantly influences their photophysical behavior. Studies have shown that alloxazines exhibit distinct spectral properties in different solvents, highlighting the impact of solvent polarity on their electronic transitions. [] Furthermore, the presence of protic solvents, capable of forming hydrogen bonds, can lead to spectral shifts and changes in fluorescence quantum yields and lifetimes. This sensitivity to the environment makes alloxazines intriguing molecules for studying fundamental photophysical processes and for developing environment-sensitive probes. []

Q8: What are the key reactive sites in alloxazine and how do they influence its reactivity?

A8: Alloxazine, similar to its isoalloxazine counterpart, exhibits reactivity at various positions within its molecular framework. The N(1), N(3), N(5), and C(4a) positions are particularly susceptible to nucleophilic attack, while electrophilic substitutions can occur at positions 6, 7, 8, and 9. The reactivity at these positions is influenced by the electronic distribution within the alloxazine ring system, which can be further modulated by the presence of substituents. [, ]

Q9: How does the reduction of alloxazine proceed and what are the key intermediates involved?

A9: Alloxazine can undergo reduction, either chemically or electrochemically, leading to the formation of different reduction products. The reduction process typically proceeds in a stepwise manner, with the formation of a semiquinone radical as an intermediate. This radical species is characterized by having an unpaired electron and exhibits distinct spectroscopic properties, allowing for its detection and characterization. The stability and reactivity of the semiquinone radical are crucial for understanding the redox properties of alloxazine and its role in biological systems. []

Q10: What are the main applications of alloxazine in organic synthesis?

A10: While not as widely employed as its isoalloxazine counterpart, alloxazine has found applications in organic synthesis as a building block for constructing more complex heterocyclic systems. Its reactivity at various positions allows for the introduction of different functional groups, enabling the synthesis of a range of derivatives with diverse properties. Furthermore, alloxazine can serve as a starting material for synthesizing biologically active compounds, showcasing its potential in medicinal chemistry. []

Q11: What are the main decomposition pathways of alloxazine under different conditions?

A11: The stability of alloxazine is influenced by factors such as pH, temperature, and exposure to light. Under acidic conditions, alloxazine can undergo hydrolysis, leading to the cleavage of the pyrimidine ring. This process is particularly relevant in biological systems, where the acidic environment of the stomach can impact the stability and bioavailability of alloxazine. [] In contrast, under alkaline conditions, alloxazine can undergo ring opening and rearrangement reactions. Exposure to light can also lead to photodegradation, resulting in the formation of various decomposition products. Understanding the decomposition pathways of alloxazine is essential for ensuring its stability during storage and handling and for predicting its fate in biological systems. []

Q12: How can the stability of alloxazine be improved for practical applications?

A12: Several strategies can be employed to enhance the stability of alloxazine. One approach involves chemical modification of the alloxazine core, such as the introduction of substituents that provide steric hindrance or electronic stabilization. Another strategy is to encapsulate alloxazine within a protective matrix, such as polymers, to shield it from degradation factors like light and oxygen. Additionally, optimizing storage conditions, such as low temperature and protection from light, can significantly extend the shelf life of alloxazine. These strategies are crucial for maximizing the utility of alloxazine in various applications, including material science, catalysis, and biomedical research. []

Q13: What is the biological significance of alloxazine and its derivatives?

A13: While alloxazine itself is not a naturally occurring compound, it is closely related to the isoalloxazine ring system found in riboflavin (vitamin B2), a crucial component of essential coenzymes like FAD and FMN. [] These coenzymes participate in a wide range of metabolic reactions, including cellular respiration, energy production, and the metabolism of carbohydrates, fats, and proteins. Therefore, understanding the chemistry and biology of alloxazine can provide valuable insights into the functions of riboflavin and its derivatives in living organisms.

Q14: Can alloxazine derivatives act as antagonists or agonists of biological receptors?

A14: Yes, certain alloxazine derivatives have been shown to interact with biological receptors, potentially acting as antagonists or agonists. For example, alloxazine has demonstrated the ability to bind to the adenosine A2B receptor, potentially modulating its activity. [] This finding suggests that alloxazine derivatives could be explored for their potential therapeutic applications, particularly in targeting diseases or conditions associated with dysregulated adenosine signaling.

Q15: How can alloxazine be used in the development of biosensors and bioanalytical tools?

A15: The unique photophysical and electrochemical properties of alloxazine make it a promising candidate for developing biosensors and bioanalytical tools. Its ability to undergo redox reactions and generate detectable signals upon interaction with specific analytes can be exploited for sensing applications. For instance, alloxazine-based sensors could be designed for detecting biologically relevant molecules like glucose, dopamine, or uric acid. These sensors could offer advantages such as high sensitivity, selectivity, and rapid response times, making them suitable for point-of-care diagnostics and environmental monitoring. []

Q16: How is computational chemistry used to study alloxazine and its derivatives?

A16: Computational chemistry plays a vital role in understanding the properties and reactivity of alloxazine and its derivatives. Quantum chemical calculations, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), provide valuable insights into the electronic structure, spectroscopic properties, and excited state dynamics of these molecules. [, ] Molecular dynamics simulations help to understand the behavior of alloxazine in solution, including its interactions with solvent molecules and its conformational flexibility. These computational approaches provide a powerful toolkit for investigating structure-activity relationships, predicting reactivity, and guiding the design of new alloxazine-based compounds with tailored properties.

Q17: What are the key challenges and future directions in computational modeling of alloxazine?

A17: Despite the significant progress in computational modeling of alloxazine, challenges remain in accurately predicting its properties and behavior in complex environments. For instance, accurately simulating the photophysics of alloxazine in solution, considering explicit solvent interactions and dynamic effects, remains computationally demanding. Furthermore, developing robust and transferable force field parameters for alloxazine and its derivatives is crucial for accurate molecular dynamics simulations. Addressing these challenges will require advances in computational methods, force field development, and the availability of experimental data for validation and refinement of theoretical models. []

Q18: Are there any sustainable alternatives to alloxazine for its various applications?

A19: The search for sustainable alternatives to alloxazine is driven by the need to reduce environmental impact and promote resource efficiency. Exploring naturally occurring compounds with similar structural and functional features as alloxazine could provide renewable and biodegradable alternatives. For instance, other heterocyclic compounds derived from natural sources, such as pteridines and lumazines, could be explored for their potential to replace alloxazine in specific applications. [] Furthermore, developing synthetic methodologies that utilize renewable feedstocks, employ mild reaction conditions, and minimize waste generation is crucial for sustainable alloxazine chemistry.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.